Pharmacokinetic Half-Life: Rufloxacin's 28-36 Hour Half-Life vs. Comparator Fluoroquinolones (3-7 Hours)
Rufloxacin demonstrates a significantly extended plasma elimination half-life compared to other fluoroquinolones, enabling once-daily or less frequent dosing. In a study of healthy volunteers receiving a single 400 mg oral dose, the mean plasma elimination half-life of rufloxacin was 28.2 hours . This contrasts sharply with comparators such as ciprofloxacin (3-4 h), ofloxacin (6 h), and levofloxacin (6 h) . In a repeated-dose study, the elimination half-life extended to between 29.5 and 36.0 hours .
| Evidence Dimension | Plasma elimination half-life (t1/2) in humans |
|---|---|
| Target Compound Data | 28.2 hours (single dose); 29.5-36.0 hours (repeated dose) |
| Comparator Or Baseline | Ciprofloxacin (3-4 h), Ofloxacin (6 h), Levofloxacin (6 h) |
| Quantified Difference | Rufloxacin half-life is 7-9 times longer than ciprofloxacin, and 4.7-6 times longer than ofloxacin/levofloxacin |
| Conditions | Healthy human volunteers, 400 mg oral dose |
Why This Matters
This PK advantage is the primary basis for selecting rufloxacin in research models requiring sustained drug exposure or single-dose efficacy.
- [1] Wise R, Johnson J, O'Sullivan N, Andrews JM, Imbimbo BP. Pharmacokinetics and tissue penetration of rufloxacin, a long acting quinolone antimicrobial agent. J Antimicrob Chemother. 1991 Dec;28(6):905-9. View Source
- [2] Gootz TD, McGuirk PR. New quinolones in development. Expert Opin Investig Drugs. 1994;3(2):93-114. View Source
- [3] Imbimbo BP, Broccali G, Cesana M, Crema F, Attardo-Parrinello G. Pharmacokinetics of Rufloxacin in Healthy Volunteers after Repeated Oral Doses. Chemotherapy. 1991;37(5):326-332. View Source
